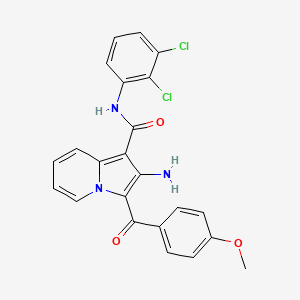
2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H17Cl2N3O3 and its molecular weight is 454.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C19H17Cl2N2O3
- Molecular Weight: 377.26 g/mol
- Functional Groups: Amino group, dichlorophenyl moiety, methoxybenzoyl group
The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that indolizine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of essential metabolic pathways.
Anticancer Activity
Indolizine derivatives have been investigated for their anticancer potential. The compound has been shown to induce apoptosis in cancer cell lines through:
- Inhibition of cell proliferation: Studies demonstrate that the compound reduces viability in MCF-7 and MDA-MB-231 breast cancer cells.
- Induction of apoptosis: Mechanistic studies reveal that the compound activates caspase pathways leading to programmed cell death.
Neuropharmacological Effects
Some indolizine derivatives exhibit neuropharmacological activity, including:
- Anti-histamine effects: Preliminary evaluations indicate that these compounds can modulate neurotransmitter activity, potentially offering therapeutic benefits in conditions like anxiety and depression.
- CNS activity: Certain derivatives have demonstrated weak central nervous system (CNS) effects, suggesting a role in neuroprotection or modulation of CNS disorders.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various indolizine derivatives found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The compound this compound was noted for its significant inhibitory effect on Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Mechanisms
In vitro studies conducted on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathway activation. Flow cytometry analysis indicated increased levels of reactive oxygen species (ROS) and changes in mitochondrial membrane potential, confirming its potential as an anticancer agent.
Study 3: Neuropharmacological Assessment
Research assessing the neuropharmacological properties indicated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), providing insights into its potential use in treating mood disorders. Behavioral assays showed promise in reducing anxiety-like behaviors in animal models.
Propiedades
IUPAC Name |
2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-14-10-8-13(9-11-14)22(29)21-20(26)18(17-7-2-3-12-28(17)21)23(30)27-16-6-4-5-15(24)19(16)25/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIZWLKZJGPGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














